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Abstract
BMS-191095 hydrochloride is a potent and selective opener of the mitochondrial ATP-

sensitive potassium (mitoKATP) channel. Preclinical studies have demonstrated its significant

neuroprotective effects in models of cerebral ischemia. This technical guide provides an in-

depth overview of the neuroprotective properties of BMS-191095, detailing its mechanism of

action, summarizing key quantitative data from preclinical studies, and outlining the

experimental protocols used to evaluate its efficacy. The information presented is intended to

support further research and development of this compound as a potential therapeutic agent

for ischemic stroke and other neurodegenerative conditions.

Introduction
Ischemic stroke, characterized by a disruption of blood flow to the brain, leads to a complex

cascade of events culminating in neuronal cell death and neurological deficits. A key area of

therapeutic research is the identification of neuroprotective agents that can mitigate this

damage. BMS-191095 has emerged as a promising candidate due to its selective action on

mitochondrial ATP-sensitive potassium (mitoKATP) channels, which play a crucial role in

cellular protection against ischemic injury. Unlike first-generation KATP channel openers, BMS-

191095 exhibits cardioprotective and neuroprotective effects with minimal hemodynamic side

effects, making it a compound of significant interest.[1][2][3] This document serves as a

comprehensive resource on the neuroprotective attributes of BMS-191095 hydrochloride.
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Mechanism of Action
The primary mechanism underlying the neuroprotective effects of BMS-191095 is the activation

of mitoKATP channels.[4] This initiates a signaling cascade that confers neuronal resistance to

ischemic stress.

The proposed signaling pathway is as follows:

mitoKATP Channel Opening: BMS-191095 selectively binds to and opens ATP-sensitive

potassium channels located on the inner mitochondrial membrane.

Mitochondrial Depolarization: The opening of these channels leads to an influx of K+ ions

into the mitochondrial matrix, causing a partial and transient depolarization of the

mitochondrial membrane.[5]

PKC Activation and Reduced Free Radical Production: This depolarization is linked to the

activation of Protein Kinase C (PKC) isoforms and results in the attenuation of free radical

production during periods of neuronal stress.[5] In preconditioned neurons treated with BMS-

191095, glutamate-induced free-radical production was reported to be abolished.[5]

This sequence of events ultimately leads to a state of neuronal preconditioning, rendering the

neurons more resilient to subsequent ischemic insults.

BMS-191095 mitoKATP ChannelActivates Mitochondrial
Depolarization

Leads to PKC Activation Reduced Free
Radical Production Neuroprotection
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Caption: Proposed signaling pathway of BMS-191095 neuroprotection.

Quantitative Data Summary
The neuroprotective efficacy of BMS-191095 has been quantified in several preclinical studies.

The following tables summarize the key findings.

Table 1: In Vivo Neuroprotective Efficacy of BMS-191095
in a Rat Model of Transient Focal Cerebral Ischemia

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/15076766/
https://pubmed.ncbi.nlm.nih.gov/20877953/
https://pubmed.ncbi.nlm.nih.gov/20877953/
https://pubmed.ncbi.nlm.nih.gov/20877953/
https://www.benchchem.com/product/b3340025?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3340025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment
Group

Dose
Administrat
ion Time

Infarct
Volume
Reduction
(Total)

Infarct
Volume
Reduction
(Cortical)

Reference

BMS-191095 25 µg (i.c.v.)
24 hours

before MCAO
32% 38% [6]

BMS-191095
2.5 µg or 25

µg (i.c.v.)

30 or 60

minutes

before MCAO

No significant

effect

No significant

effect
[6]

*MCAO: Middle Cerebral Artery Occlusion; i.c.v.: intracerebroventricular

Table 2: In Vitro Efficacy of BMS-191095 on Human
Platelet Aggregation

Agonist IC50 (µM) Reference

Collagen 63.9 [7]

Thrombin 104.8 [7]

*IC50: Half-maximal inhibitory concentration. The inhibition of platelet aggregation can be a

contributing factor to neuroprotection in ischemic stroke.

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The

following are protocols for key experiments cited in the literature on BMS-191095.

Transient Middle Cerebral Artery Occlusion (MCAO) in
Rats
This in vivo model is widely used to mimic ischemic stroke.

Objective: To assess the neuroprotective effect of BMS-191095 on infarct volume following

transient focal cerebral ischemia.
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Materials:

Male Wistar rats (250-300g)

BMS-191095 hydrochloride

Vehicle (e.g., saline or DMSO)

Anesthetic (e.g., isoflurane)

4-0 monofilament nylon suture with a rounded tip

Surgical instruments

2,3,5-triphenyltetrazolium chloride (TTC) stain

Image analysis software

Procedure:

Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical

procedure. Monitor body temperature and maintain at 37°C.

Surgical Procedure:

Make a midline cervical incision and expose the common carotid artery (CCA), external

carotid artery (ECA), and internal carotid artery (ICA).

Ligate the CCA proximally and the ECA distally.

Introduce the 4-0 monofilament nylon suture into the ECA and advance it into the ICA until

it occludes the origin of the middle cerebral artery (MCA).

Drug Administration: Administer BMS-191095 or vehicle at the desired dose and time point

(e.g., 24 hours prior to MCAO via intracerebroventricular injection).

Ischemia and Reperfusion: Maintain the occlusion for a specified period (e.g., 90 minutes).

After the ischemic period, withdraw the suture to allow for reperfusion.
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Neurological Assessment: At various time points post-reperfusion, assess neurological

deficits using a standardized scoring system.

Infarct Volume Measurement: After a set survival period (e.g., 48 or 72 hours), euthanize the

animal and perfuse the brain.

Section the brain into coronal slices (e.g., 2 mm thick).

Immerse the slices in a 2% TTC solution. Viable tissue will stain red, while infarcted tissue

will remain white.

Capture images of the stained sections and use image analysis software to quantify the

infarct volume.
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Caption: Experimental workflow for the MCAO model.
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Oxygen-Glucose Deprivation (OGD) in Primary Neuronal
Cultures
This in vitro model simulates the conditions of ischemia in a controlled cellular environment.

Objective: To evaluate the direct neuroprotective effects of BMS-191095 on neuronal survival

following an ischemic-like insult.

Materials:

Primary cortical or hippocampal neuronal cultures

BMS-191095 hydrochloride

Vehicle (e.g., DMSO)

Glucose-free balanced salt solution (BSS)

Hypoxia chamber (95% N2, 5% CO2)

Cell viability assays (e.g., LDH release assay, MTT assay, or live/dead staining)

Procedure:

Cell Culture: Plate primary neurons and culture for a sufficient period to allow for maturation

(e.g., 7-10 days in vitro).

Pre-treatment: Treat the neuronal cultures with various concentrations of BMS-191095 or

vehicle for a specified duration (e.g., 30 minutes for acute preconditioning or 24 hours for

delayed preconditioning).

Induction of OGD:

Wash the cultures with glucose-free BSS.

Place the cultures in the hypoxia chamber for a defined period (e.g., 60-90 minutes).
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Reperfusion: Remove the cultures from the hypoxia chamber, replace the glucose-free BSS

with normal culture medium, and return to a normoxic incubator.

Assessment of Cell Viability: At a set time point after reperfusion (e.g., 24 hours), assess

neuronal viability using a chosen assay.

LDH Assay: Measure the release of lactate dehydrogenase from damaged cells into the

culture medium.

MTT Assay: Assess the metabolic activity of viable cells.

Live/Dead Staining: Use fluorescent dyes (e.g., calcein-AM and ethidium homodimer-1) to

visualize live and dead cells, respectively.

Preclinical and Clinical Status
The available literature strongly supports the neuroprotective potential of BMS-191095 in

preclinical models of ischemic stroke. Its selective mechanism of action on mitoKATP channels

offers a promising therapeutic window with a potentially favorable side-effect profile compared

to non-selective KATP channel openers.

To date, there is no publicly available information on clinical trials of BMS-191095
hydrochloride for neuroprotective indications. Further investigation is warranted to translate

these promising preclinical findings into clinical applications.

Conclusion
BMS-191095 hydrochloride demonstrates robust neuroprotective properties in preclinical

models of cerebral ischemia, primarily through the activation of mitochondrial ATP-sensitive

potassium channels. The data summarized in this guide highlight its potential as a therapeutic

agent for ischemic stroke. The detailed experimental protocols provided herein are intended to

facilitate further research into the mechanisms and applications of this compound in the field of

neuroprotection. Continued investigation is essential to determine its safety and efficacy in a

clinical setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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